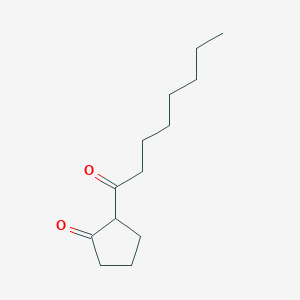

2-Octanoylcyclopentan-1-one

Description

Contextualization of β-Diketones and Cyclopentanone Derivatives

At the heart of 2-Octanoylcyclopentan-1-one's chemical identity lies the β-diketone motif. A β-diketone is an organic compound characterized by the presence of two ketone functionalities separated by a single carbon atom. perfumerflavorist.comevitachem.com This arrangement imparts unique chemical properties, most notably the acidity of the α-hydrogens on the central carbon. The removal of one of these protons by a base leads to the formation of a resonance-stabilized enolate ion, a potent nucleophile that is central to a vast array of carbon-carbon bond-forming reactions. perfumerflavorist.com The β-dicarbonyl structure is a recurring theme in numerous biologically active compounds and serves as a crucial intermediate in chemical synthesis. iff.com

Cyclopentanone derivatives, on the other hand, are a class of cyclic ketones built upon a five-membered ring structure. This ring system is a common feature in many natural products and pharmaceuticals. The reactivity of the cyclopentanone ring can be strategically manipulated to construct complex polycyclic and stereochemically rich molecules. sigmaaldrich.com The synthesis of cyclopentanone derivatives can be achieved through various methods, including the intramolecular cyclization of dicarboxylic acids or their derivatives. sigmaaldrich.com

The convergence of the β-diketone functionality and the cyclopentanone scaffold in this compound results in a molecule with a rich chemical landscape, poised for further synthetic transformations.

Significance of this compound as a Synthetic Target and Intermediate

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of 2-acylcyclopentanones. These compounds are highly valuable as synthetic intermediates. sigmaaldrich.comnih.gov Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical modifications.

The synthesis of 2-acylcyclopentanones, including this compound, can be approached through several established synthetic strategies. One of the most prominent methods is the Dieckmann condensation. perfumerflavorist.comnih.govugent.be This intramolecular reaction involves the cyclization of a diester in the presence of a base to form a cyclic β-keto ester. perfumerflavorist.comnih.govugent.be Subsequent hydrolysis and decarboxylation of the ester group would yield the desired 2-acylcyclopentanone.

Another plausible route involves the direct acylation of cyclopentanone. This can be achieved by reacting cyclopentanone with an acylating agent, such as octanoyl chloride, in the presence of a suitable base. This method directly introduces the octanoyl group onto the cyclopentanone ring.

The significance of this compound as a synthetic intermediate lies in its potential to serve as a precursor to more complex molecules. For instance, the cyclopentanone core is a key structural feature in jasmonates, a class of plant hormones. nih.govmdpi.com While the direct involvement of this compound in jasmonate biosynthesis has not been established, its structural similarity to key intermediates like 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) suggests its potential as a synthetic analogue for studying these pathways.

Furthermore, the long alkyl chain of the octanoyl group could be a desirable feature in the synthesis of certain pheromones or other signaling molecules. nih.gov The ability to further functionalize both the cyclopentanone ring and the octanoyl side chain makes this compound a versatile building block in the construction of diverse molecular targets.

Properties

Molecular Formula |

C13H22O2 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2-octanoylcyclopentan-1-one |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-9-12(14)11-8-7-10-13(11)15/h11H,2-10H2,1H3 |

InChI Key |

YHPQLPLRNBCCNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1CCCC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2-octanoylcyclopentan-1-one

Keto-Enol Tautomerism and Equilibrium Studies

2-Octanoylcyclopentan-1-one, as a β-dicarbonyl compound, readily undergoes keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons to yield two distinct constitutional isomers: the keto form and the enol form, which are in constant equilibrium. masterorganicchemistry.comlibretexts.org The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating its removal and the subsequent formation of the enolate intermediate, which is stabilized by resonance. fiveable.melibretexts.org

The equilibrium between the keto and enol tautomers can be influenced by several factors, including the solvent. masterorganicchemistry.com For instance, studies on the related compound 2-acetylcyclopentanone have shown that the percentage of the enol form can vary significantly depending on the polarity of the solvent. rsc.org In aqueous solutions, the keto form is generally more predominant, while less polar solvents can favor the enol tautomer due to the formation of internal hydrogen bonds. masterorganicchemistry.com

The equilibrium constants for this tautomerism can be determined experimentally, often using techniques like NMR spectroscopy. oregonstate.edu For example, in the case of 2-acetylcyclopentanone, the analysis of UV absorption spectra in different aqueous micellar solutions has been used to quantify the keto-enol equilibrium constant (KE). rsc.org Combining this with the acidity equilibrium constant (Ka) allows for the determination of the individual acidity constants for the enol (as an oxygen acid) and the ketone (as a carbon acid). rsc.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Reference |

|---|---|---|

| Solvent Polarity | Less polar solvents tend to favor the enol form due to intramolecular hydrogen bonding. | masterorganicchemistry.com |

| Substitution | The nature of the substituent on the acyl chain can influence the stability of the enol form. | masterorganicchemistry.com |

| Conjugation | The potential for extended conjugation can stabilize the enol form. | masterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form is a significant stabilizing factor. | masterorganicchemistry.com |

| Aromaticity | In certain cyclic systems, enolization can lead to an aromatic ring, strongly favoring the enol form. | masterorganicchemistry.com |

Nucleophilic Addition Reactions to the Carbonyl Centers

The two carbonyl groups in this compound present two potential sites for nucleophilic attack. The reactivity of each carbonyl center can be influenced by steric and electronic factors. The exocyclic carbonyl of the octanoyl group and the endocyclic carbonyl of the cyclopentanone ring will exhibit different levels of electrophilicity.

Nucleophilic addition is a fundamental reaction for carbonyl compounds. masterorganicchemistry.com In the context of β-dicarbonyl compounds, the enolate form can act as a nucleophile in various reactions. fiveable.me For example, the Claisen condensation, a key carbon-carbon bond-forming reaction, involves the nucleophilic addition of an enolate to a carbonyl compound. fiveable.me

The Michael addition, another important reaction, involves the 1,4-addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.orglibretexts.org While this compound itself is not an α,β-unsaturated system, its enolate can act as the Michael donor in reactions with suitable Michael acceptors. organic-chemistry.org The mechanism of the Michael addition involves the initial formation of the enolate, which then attacks the β-carbon of the α,β-unsaturated system. researchgate.net

α-Carbon Functionalization Reactions (e.g., Alkylation, Halogenation)

The α-carbon, situated between the two carbonyl groups, is the most reactive site for many functionalization reactions due to the high acidity of its protons. pressbooks.pubyoutube.com

Alkylation:

The α-carbon can be readily alkylated by treating the β-dicarbonyl compound with a base to form the enolate, followed by reaction with an alkyl halide in an SN2 reaction. pressbooks.pubyoutube.com The use of a base like an alkoxide facilitates the deprotonation. pressbooks.pub Because there are two acidic protons on the α-carbon, it is possible to introduce two different alkyl groups in a stepwise manner. pressbooks.pub The direct α-alkylation of ketones with primary alcohols has also been achieved using various catalytic systems, offering an atom-economical approach. mdpi.comresearchgate.netrsc.org

Halogenation:

α-Halogenation of aldehydes and ketones can occur in the presence of an acid and a halogen (Cl₂, Br₂, or I₂). libretexts.orgpressbooks.pub The reaction proceeds through an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking the halogen. libretexts.orgpressbooks.pub This method can lead to a racemic mixture if a new stereocenter is formed. libretexts.org Alternatively, under basic conditions, halogenation also occurs at the α-position. libretexts.org However, base-promoted halogenation is often difficult to control and can lead to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

Table 2: Common α-Carbon Functionalization Reactions

| Reaction | Reagents | Key Features | Reference |

|---|---|---|---|

| Alkylation | Base (e.g., alkoxide), Alkyl Halide | Stepwise introduction of one or two alkyl groups is possible. | pressbooks.pubyoutube.com |

| Acid-Catalyzed Halogenation | Acid, Halogen (Cl₂, Br₂, I₂) | Proceeds via an enol intermediate. Can be controlled to achieve mono-halogenation. | libretexts.orgpressbooks.pub |

| Base-Promoted Halogenation | Base, Halogen | Proceeds via an enolate intermediate. Often leads to polyhalogenation. | libretexts.org |

Reactivity at the β-Position of the Cyclopentanone Ring

While the α-carbon is the primary site of reactivity, reactions can also occur at other positions. The β-position of the cyclopentanone ring can be involved in certain transformations, particularly those that proceed through Michael-type additions where the cyclopentanone ring itself might be part of a larger conjugated system formed in situ or as a result of a prior reaction.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org In a scenario where a derivative of this compound is an α,β-unsaturated ketone, nucleophilic attack would occur at the β-position. libretexts.org The product of a Michael addition is often a dicarbonyl compound that can subsequently undergo an intramolecular aldol reaction, a sequence known as the Robinson annulation, which is a powerful ring-forming method. libretexts.orglibretexts.org

Rearrangement Processes and Cyclization Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.inrroij.comwikipedia.org These can be initiated by the formation of reactive intermediates such as carbocations or free radicals. mvpsvktcollege.ac.inmasterorganicchemistry.com

Cyclization Reactions:

β-Dicarbonyl compounds are versatile precursors for the synthesis of various carbocyclic and heterocyclic systems through cyclization reactions. fiveable.menih.gov Intramolecular cyclizations of δ-aryl-β-dicarbonyl compounds can be mediated by reagents like cerium(IV) ammonium nitrate (CAN) to form tetralone derivatives. beilstein-journals.orgnih.gov The mechanism often involves the formation of a radical intermediate. beilstein-journals.orgnih.gov Electrochemical methods have also been developed for the dehydrogenative cyclization of 1,3-dicarbonyl compounds. rsc.org Furthermore, ruthenium-catalyzed allylation-cyclization reactions provide a pathway to diverse carbo- and heterocyclic products. nih.gov In some cases, 1,3-dicarbonyl compounds can undergo C-C bond cleavage and act as a single-carbon synthon in cyclization reactions. nih.govacs.org

Free Radical Chemistry Involving this compound

Free radical reactions involve species with unpaired electrons and typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. wikipedia.orglibretexts.org Free radicals can be generated through thermal or photochemical means, or through redox processes. uomustansiriyah.edu.iq

The enol form of β-dicarbonyl compounds can be oxidized by single-electron oxidizing agents like CAN to form a radical cation, which can then deprotonate to yield a radical intermediate. beilstein-journals.org This radical can then participate in intramolecular cyclization reactions, particularly onto an aromatic ring if present in the substrate. beilstein-journals.orgnih.gov The success of such cyclizations can depend on the stability of the resulting radical intermediates. beilstein-journals.orgnih.gov Manganese(III) acetate is another oxidant used to promote radical-mediated oxidative cyclization of δ-aryl-β-dicarbonyl compounds. rsc.orgrsc.org Radical cascade cyclizations have also been developed using silver catalysts to synthesize various heterocyclic structures from 1,3-dicarbonyl compounds. acs.org

Stereochemical Outcomes of Reactions

When reactions involving this compound create a new stereocenter, the stereochemical outcome is of significant interest. Asymmetric synthesis aims to control the formation of stereoisomers, leading to an excess of one enantiomer or diastereomer. du.ac.iniranchembook.irddugu.ac.in

The alkylation of the α-carbon can create a new stereocenter. Achieving high enantioselectivity in the direct alkylation of ketones remains a challenge. nih.gov However, methods using chiral auxiliaries or chiral catalysts have been developed. du.ac.innih.gov For example, chiral lithium amide bases have been used for the desymmetrization of substituted cyclohexanones. nih.gov

In nucleophilic additions, such as the Michael addition, the use of chiral catalysts can lead to highly enantioselective outcomes. organic-chemistry.orgnih.gov For instance, a one-pot asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, involving a Michael addition followed by an intramolecular benzoin reaction, can produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov The stereochemical outcome of many reactions is often dictated by the approach of the reagent to the substrate, which can be influenced by steric hindrance or the directing effects of a chiral catalyst or auxiliary. du.ac.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.